molecular formula C7H11N5O3 B2957266 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide CAS No. 514800-91-0

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide

Cat. No. B2957266
CAS RN: 514800-91-0
M. Wt: 213.197
InChI Key: ZGWNKTVWBRXOTQ-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of pyrazole, which is a five-membered heterocyclic compound containing two nitrogen atoms in its ring structure. The synthesis of this compound has been achieved through a variety of methods, and its mechanism of action has been studied in detail.

Scientific Research Applications

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide has potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. Additionally, this compound has been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that this compound exerts its antibacterial and antifungal activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, bacteria, and fungi. Additionally, this compound has been shown to exhibit antioxidant activity, making it a potential candidate for the development of new antioxidants.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide in lab experiments is its potent antitumor, antibacterial, and antifungal activity. This makes it a useful compound for studying the mechanisms of action of various diseases and for developing new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use this compound with caution and to follow proper safety protocols.

Future Directions

There are several future directions for the study of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide. One of the most promising directions is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential applications in other fields of scientific research. Further studies are also needed to investigate the potential toxicity of this compound and to identify ways to mitigate its toxicity.

Synthesis Methods

The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide has been achieved through various methods. One of the most commonly used methods involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole-1-carboxylic acid with hydrazine hydrate in the presence of acetic anhydride. This method yields the desired product with a high yield and purity. Another method involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole-1-carbohydrazide with acetic anhydride, which results in the formation of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide.

properties

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O3/c1-4-7(12(14)15)5(2)11(10-4)3-6(13)9-8/h3,8H2,1-2H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWNKTVWBRXOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NN)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide

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